molecular formula C19H21IN4O2 B10900339 2-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N-(2-iodophenyl)-2-oxoacetamide

2-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N-(2-iodophenyl)-2-oxoacetamide

Cat. No.: B10900339
M. Wt: 464.3 g/mol
InChI Key: HHPWAQNZRRABAN-FYJGNVAPSA-N
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Description

2-(2-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZINO)-N~1~-(2-IODOPHENYL)-2-OXOACETAMIDE is a complex organic compound characterized by its unique structure, which includes a diethylamino group, a phenyl ring, and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZINO)-N~1~-(2-IODOPHENYL)-2-OXOACETAMIDE typically involves a multi-step process. One common method includes the condensation of 4-(diethylamino)benzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2-iodobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZINO)-N~1~-(2-IODOPHENYL)-2-OXOACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZINO)-N~1~-(2-IODOPHENYL)-2-OXOACETAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZINO)-N~1~-(2-IODOPHENYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets. The diethylamino group and the hydrazone moiety play crucial roles in its binding to target proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZINO)-N~1~-(2-BROMOPHENYL)-2-OXOACETAMIDE
  • 2-(2-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZINO)-N~1~-(2-CHLOROPHENYL)-2-OXOACETAMIDE

Uniqueness

The presence of the iodophenyl group in 2-(2-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZINO)-N~1~-(2-IODOPHENYL)-2-OXOACETAMIDE distinguishes it from similar compounds. This group can enhance the compound’s reactivity and binding affinity, making it more effective in certain applications.

Properties

Molecular Formula

C19H21IN4O2

Molecular Weight

464.3 g/mol

IUPAC Name

N'-[(E)-[4-(diethylamino)phenyl]methylideneamino]-N-(2-iodophenyl)oxamide

InChI

InChI=1S/C19H21IN4O2/c1-3-24(4-2)15-11-9-14(10-12-15)13-21-23-19(26)18(25)22-17-8-6-5-7-16(17)20/h5-13H,3-4H2,1-2H3,(H,22,25)(H,23,26)/b21-13+

InChI Key

HHPWAQNZRRABAN-FYJGNVAPSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2I

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2I

Origin of Product

United States

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